molecular formula C20H21NO4 B4582348 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

Cat. No.: B4582348
M. Wt: 339.4 g/mol
InChI Key: WDNNHQXQAKENKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is an organic compound with a complex structure that includes aromatic rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-(3,4-dimethylphenyl)-2-oxoethanol with 2-[(2-phenylacetyl)amino]acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can improve yield and reduce production time while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and amines.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)-2-oxoethyl acetate: Similar structure but lacks the phenylacetylamino group.

    2-(3,4-Dimethylphenyl)-2-oxoethyl 2-aminoacetate: Similar structure but with an amino group instead of the phenylacetylamino group.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is unique due to the presence of both the 3,4-dimethylphenyl and phenylacetylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-8-9-17(10-15(14)2)18(22)13-25-20(24)12-21-19(23)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNNHQXQAKENKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
Reactant of Route 2
Reactant of Route 2
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
Reactant of Route 3
Reactant of Route 3
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
Reactant of Route 4
Reactant of Route 4
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
Reactant of Route 5
Reactant of Route 5
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
Reactant of Route 6
Reactant of Route 6
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.